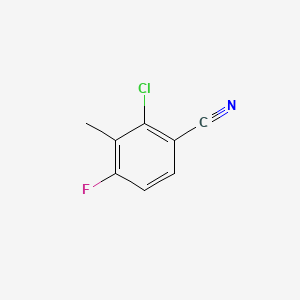

2-Chloro-4-fluoro-3-methylbenzonitrile

Descripción general

Descripción

2-Chloro-4-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination and fluorination of 3-methylbenzonitrile. This process requires careful control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the halogens.

Electrophilic Substitution: Products include nitro- or sulfonyl-substituted benzonitriles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 2-Chloro-4-fluoro-3-methylbenzonitrile is in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.

Synthesis of Trelagliptin

Trelagliptin, a dipeptidyl peptidase IV inhibitor used for the treatment of type 2 diabetes, is synthesized using this compound as a key intermediate. The synthesis involves several steps:

- Formation of Benzonitrile : The compound is reacted with other reagents to form the desired benzonitrile structure.

- Conversion to Trelagliptin : Subsequent reactions convert this intermediate into trelagliptin or its salts, which are then purified for pharmaceutical use.

This process highlights the compound's role in creating effective therapeutic agents while avoiding toxic and hazardous reagents .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the formulation of herbicides and pesticides.

Herbicide Development

Research indicates that derivatives of this compound exhibit herbicidal properties. These derivatives can be synthesized to enhance efficacy against specific weeds while maintaining safety for crops .

Material Science Applications

In material science, this compound has potential applications in developing specialty polymers and coatings.

Polymer Synthesis

The compound can be utilized as a monomer or co-monomer in the production of high-performance polymers that exhibit desirable thermal and mechanical properties. These materials are crucial for applications requiring durability and resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Compound Role | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Synthesis of Trelagliptin |

| Agrochemicals | Herbicide formulation | Development of effective herbicides |

| Material Science | Monomer in polymer synthesis | Production of high-performance polymers |

Case Study 1: Trelagliptin Synthesis

A study published in a patent document outlines an efficient method for synthesizing trelagliptin using this compound. The process emphasizes minimizing hazardous waste and improving yield, showcasing the compound's importance in sustainable pharmaceutical chemistry .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural chemists demonstrated that derivatives of this compound showed significant herbicidal activity against common agricultural weeds. The study provides insights into structure-activity relationships that can guide future agrochemical development .

Mecanismo De Acción

The mechanism of action of 2-chloro-4-fluoro-3-methylbenzonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The specific pathways involved vary based on the final compound synthesized from this intermediate .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.

3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

2-Chloro-3-methylbenzonitrile: Similar structure but lacks the fluorine atom.

Uniqueness

2-Chloro-4-fluoro-3-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of diverse chemical entities .

Actividad Biológica

2-Chloro-4-fluoro-3-methylbenzonitrile (C8H5ClFN) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chlorinated and fluorinated aromatic ring with a nitrile functional group. Its molecular weight is approximately 169.62 g/mol, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It acts as a selective androgen receptor modulator (SARM), which means it can selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues like the prostate .

Pharmacological Applications

Research indicates that this compound has potential applications in treating conditions related to muscle wasting and osteoporosis. The selectivity of SARMs like this compound suggests they may provide therapeutic benefits with fewer side effects compared to traditional anabolic steroids .

Case Studies

- Androgen Receptor Modulation : In preclinical studies, this compound was evaluated for its ability to bind androgen receptors. Results demonstrated significant binding affinity, which correlates with anabolic activity in muscle tissues without the adverse effects typically associated with steroid use .

- Antitumor Activity : A study exploring various benzonitrile derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against melanoma cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Selective androgen receptor modulator (SARM) | High selectivity reduces side effects |

| ACP-105 | Non-steroidal SARM | Promising pharmacological profile in muscle-wasting |

| Benzonitrile derivatives | Antitumor activity via ROS generation | Varying effects based on structural modifications |

Propiedades

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKBJSAKTZEMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659310 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-15-2 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.